3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid
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Description
3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclisation Reactions
- Cyclisation of Amino-Acid Derivatives : Research by Proctor, Ross, and Tapia (1972) explored the Dieckmann cyclisation of related compounds, leading to the formation of tetrahydro-4-oxoquinoline-3-carboxylate and tetrahydro-5-oxo-1-benzazepine-4-carboxylate. Such cyclisation reactions are pivotal in the synthesis of complex heterocyclic compounds (Proctor, Ross, & Tapia, 1972).
Asymmetric Hydrogenation
- Asymmetric Hydrogenation for Chiral Compounds : Stoll and Süess (1974) demonstrated the use of asymmetric hydrogenation in synthesizing (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid. This technique is essential in creating chiral compounds, which are important in the development of pharmaceuticals (Stoll & Süess, 1974).
Structural and Spectroscopic Analysis
- X-Ray Crystallography and Spectroscopic Methods : A study by Venkatesan et al. (2016) involved the characterization of a similar compound using X-ray crystallography and spectroscopic methods. This type of research helps in understanding the molecular structure and properties of chemical compounds (Venkatesan et al., 2016).
Chiral Resolution
- Optimizing Chiral Resolution : Hui-qian (2015) focused on optimizing the chiral resolution of related propionic acids. Chiral resolution is crucial in pharmaceutical research for the production of enantiomerically pure compounds (Hui-qian, 2015).
Synthesis Techniques
- Synthesis of Derivatives : Mi (2006) and Hai-jun (2007) both conducted studies on the synthesis of derivatives of similar compounds, which are fundamental processes in organic chemistry and drug development (Mi, 2006), (Hai-jun, 2007).
PPARgamma Agonists
- Developing PPARgamma Agonists : Cobb et al. (1998) explored the development of PPARgamma agonists, which have implications in treating conditions like diabetes. The study showcases the therapeutic potential of chemical compounds in medicinal chemistry (Cobb et al., 1998).
Properties
IUPAC Name |
3-(ethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-3-19-13(17)14-11(8-12(15)16)9-4-6-10(18-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXKFPMOZUZWMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349503 |
Source
|
Record name | 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332052-65-0 |
Source
|
Record name | 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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